molecular formula C22H25N7O5S2 B6135099 N-[4,6-BIS(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]-4-METHYL-N-[(1,1,3-TRIOXO-1,3-DIHYDRO-2H-1,2-BENZISOTHIAZOL-2-YL)METHYL]-1-BENZENESULFONAMIDE

N-[4,6-BIS(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]-4-METHYL-N-[(1,1,3-TRIOXO-1,3-DIHYDRO-2H-1,2-BENZISOTHIAZOL-2-YL)METHYL]-1-BENZENESULFONAMIDE

Cat. No.: B6135099
M. Wt: 531.6 g/mol
InChI Key: AFQGBQKOVKFBMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4,6-BIS(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]-4-METHYL-N-[(1,1,3-TRIOXO-1,3-DIHYDRO-2H-1,2-BENZISOTHIAZOL-2-YL)METHYL]-1-BENZENESULFONAMIDE is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of multiple functional groups, including triazine, benzisothiazole, and benzenesulfonamide moieties, which contribute to its diverse reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4,6-BIS(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]-4-METHYL-N-[(1,1,3-TRIOXO-1,3-DIHYDRO-2H-1,2-BENZISOTHIAZOL-2-YL)METHYL]-1-BENZENESULFONAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the triazine ring through a cyclization reaction involving dimethylamine and cyanuric chloride. Subsequent steps involve the introduction of the benzisothiazole and benzenesulfonamide groups through nucleophilic substitution and condensation reactions. The reaction conditions generally require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4,6-BIS(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]-4-METHYL-N-[(1,1,3-TRIOXO-1,3-DIHYDRO-2H-1,2-BENZISOTHIAZOL-2-YL)METHYL]-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert certain functional groups to their corresponding reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and catalyst presence are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-[4,6-BIS(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]-4-METHYL-N-[(1,1,3-TRIOXO-1,3-DIHYDRO-2H-1,2-BENZISOTHIAZOL-2-YL)METHYL]-1-BENZENESULFONAMIDE has numerous applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and protein binding.

    Industry: It is utilized in the production of specialty chemicals, dyes, and advanced materials.

Mechanism of Action

The mechanism of action of N-[4,6-BIS(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]-4-METHYL-N-[(1,1,3-TRIOXO-1,3-DIHYDRO-2H-1,2-BENZISOTHIAZOL-2-YL)METHYL]-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The pathways involved may include binding to active sites, disrupting protein-protein interactions, or modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4,6-BIS(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]-4-METHYL-N-[(1,1,3-TRIOXO-1,3-DIHYDRO-2H-1,2-BENZISOTHIAZOL-2-YL)METHYL]-1-BENZENESULFONAMIDE stands out due to its unique combination of functional groups, which confer a wide range of reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound in multiple research fields.

Properties

IUPAC Name

N-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-4-methyl-N-[(1,1,3-trioxo-1,2-benzothiazol-2-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N7O5S2/c1-15-10-12-16(13-11-15)35(31,32)29(22-24-20(26(2)3)23-21(25-22)27(4)5)14-28-19(30)17-8-6-7-9-18(17)36(28,33)34/h6-13H,14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFQGBQKOVKFBMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CN2C(=O)C3=CC=CC=C3S2(=O)=O)C4=NC(=NC(=N4)N(C)C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N7O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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